1,2',3-Tri-N-acetylsisomicin

Description

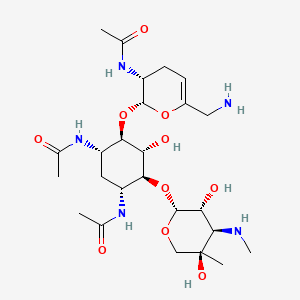

Structure

2D Structure

3D Structure

Properties

CAS No. |

66567-21-3 |

|---|---|

Molecular Formula |

C25H43N5O10 |

Molecular Weight |

573.6 g/mol |

IUPAC Name |

N-[(2S,3R)-6-(aminomethyl)-2-[(1R,2S,3S,4R,6S)-4,6-diacetamido-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4-dihydro-2H-pyran-3-yl]acetamide |

InChI |

InChI=1S/C25H43N5O10/c1-11(31)28-15-7-6-14(9-26)38-23(15)39-20-16(29-12(2)32)8-17(30-13(3)33)21(18(20)34)40-24-19(35)22(27-5)25(4,36)10-37-24/h6,15-24,27,34-36H,7-10,26H2,1-5H3,(H,28,31)(H,29,32)(H,30,33)/t15-,16+,17-,18+,19-,20-,21+,22-,23-,24-,25+/m1/s1 |

InChI Key |

MHAPKCAVDAKHDV-SKICURFCSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1CC=C(O[C@@H]1O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)NC(=O)C)NC(=O)C)CN |

Canonical SMILES |

CC(=O)NC1CC=C(OC1OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)NC(=O)C)NC(=O)C)CN |

Origin of Product |

United States |

Enzymatic Acetylation of Aminoglycosides: Relevance to 1,2 ,3 Tri N Acetylsisomicin Chemistry

Aminoglycoside N-Acetyltransferases (AACs) and their Catalytic Actions

Aminoglycoside N-acetyltransferases (AACs) are a major family of aminoglycoside-modifying enzymes (AMEs) that confer resistance by catalyzing the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to an amino group on the aminoglycoside scaffold. nih.gov This covalent modification increases the steric bulk of the antibiotic and neutralizes a positive charge, which diminishes its binding affinity for the A site of the 16S rRNA in the bacterial 30S ribosomal subunit, thereby rendering the antibiotic ineffective. nih.gov The reaction follows a sequential kinetic mechanism where both the acetyl-CoA and the aminoglycoside substrate must bind to the enzyme before the acetyl transfer can occur. nih.gov

The classification and nomenclature of AAC enzymes are systematically based on the specific amino group they regioselectively modify on the aminoglycoside molecule. frontiersin.org The enzyme's name begins with "AAC" to denote its function as an aminoglycoside acetyltransferase. researchgate.net This is followed by a number in parentheses, such as (3), (6'), or (2'), which indicates the position of the carbon atom whose attached amino group is acetylated. researchgate.net

The numbering convention for the aminoglycoside structure is as follows:

Unprimed numbers (e.g., 3) refer to the central 2-deoxystreptamine (B1221613) ring.

Single-primed numbers (e.g., 6') refer to the amino sugar attached at position 4 of the 2-deoxystreptamine ring.

Double-primed numbers (e.g., 2") refer to the amino sugar attached at position 5 or 6 of the 2-deoxystreptamine ring. researchgate.net

Finally, a Roman numeral and sometimes a letter (e.g., -Ia, -IV) are appended to the name to differentiate between distinct isoenzymes that act on the same site but may have different substrate profiles or originate from different bacterial species. nih.govresearchgate.net This systematic nomenclature provides a clear and concise description of an enzyme's specific function.

AAC enzymes exhibit a wide range of substrate specificities and regioselectivities. Some are highly specific for a particular aminoglycoside or a class of aminoglycosides (e.g., 4,5-disubstituted vs. 4,6-disubstituted), while others are more promiscuous and can modify a broad spectrum of these antibiotics. nih.govnih.gov This specificity is determined by the architecture of the enzyme's active site, which dictates how the aminoglycoside substrate binds and which of its amino groups is positioned correctly for nucleophilic attack on the acetyl-CoA. The ability of different AAC families to acetylate specific positions on the sisomicin (B1680986) molecule is directly relevant to the formation of 1,2',3-Tri-N-acetylsisomicin.

The AAC(3) family of enzymes regioselectively modifies the 3-amino group on the central 2-deoxystreptamine ring of aminoglycosides. nih.gov This family is further divided into several subtypes (I-IV, etc.) based on their substrate ranges. nih.gov Certain AAC(3) isoenzymes are known for their broad substrate promiscuity, capable of utilizing both 4,5- and 4,6-disubstituted aminoglycosides. nih.gov

Sisomicin, a 4,6-disubstituted aminoglycoside, is a known substrate for several AAC(3) enzymes. Notably, AAC(3)-III isozymes are among the most promiscuous of all acetyltransferases and are capable of utilizing a wide array of aminoglycosides, including gentamicin (B1671437), tobramycin, kanamycin, and sisomicin. nih.govresearchgate.net Similarly, the AAC(3)-IV enzyme from Escherichia coli exhibits a very broad substrate specificity and can acetylate sisomicin. nih.gov The acetylation of the 3-amino group of sisomicin is the first step in the potential pathway toward the formation of this compound.

Table 1. Selected AAC(3) Enzymes with Activity Towards Sisomicin

| Enzyme | Substrate Profile | Activity on Sisomicin | Reference |

|---|---|---|---|

| AAC(3)-III | Broad; includes tobramycin, gentamicin, dibekacin, sisomicin, kanamycin, netilmicin (B1678213). | Yes | nih.gov |

| AAC(3)-IV | Very broad; includes a large number of 4,5- and 4,6-disubstituted aminoglycosides. | Yes | nih.gov |

The AAC(6') family of enzymes catalyzes the N-acetylation of the 6'-amino group on the aminosugar ring linked to position 4 of the 2-deoxystreptamine core. frontiersin.org This is one of the most prevalent mechanisms of aminoglycoside resistance, and over 50 enzymes belonging to this subclass have been identified. frontiersin.org Sisomicin is a substrate for various AAC(6') enzymes. For instance, the novel enzyme AAC(6')-Va from Aeromonas hydrophila was shown to acetylate sisomicin, although it was considered the worst substrate among those tested. frontiersin.org Another novel enzyme, AAC(6')-Iaq, also demonstrated strong affinity and catalytic activity toward sisomicin. frontiersin.org

The enzyme AAC-VIa has been specifically studied for its interaction with sisomicin, and a proposed catalytic mechanism for the acetylation of sisomicin by AAC-VIa has been detailed. researchgate.netresearchgate.net The acetylation of the 6'-amino group is another key modification that can occur on the sisomicin scaffold.

Table 2. Selected AAC(6') Enzymes with Activity Towards Sisomicin

| Enzyme | Substrate Profile | Activity on Sisomicin | Reference |

|---|---|---|---|

| AAC(6')-Va | Includes ribostamycin, kanamycin, tobramycin, sisomicin, and gentamicin. | Yes | frontiersin.org |

| AAC(6')-Iaq | Includes netilmicin, sisomicin, tobramycin, gentamicin, kanamycin, and amikacin (B45834). | Yes | frontiersin.org |

| AAC-VIa | Limited substrate profile, but includes sisomicin. | Yes | researchgate.netresearchgate.net |

The AAC(2') family of enzymes neutralizes aminoglycosides by acetylating the 2'-amino group in an acetyl-CoA-dependent manner. nih.gov This class of enzymes was first identified in Providencia stuartii. frontiersin.org Several enzymes in this family have demonstrated the ability to modify sisomicin. The novel enzyme AAC(2')-If was able to acetylate sisomicin, leading to a 4-fold increase in the minimum inhibitory concentration (MIC) for E. coli expressing the enzyme. frontiersin.org Similarly, AAC(2')-Id from Mycolicibacterium smegmatis showed catalytic efficiency with sisomicin. nih.gov Structural analysis of AAC(2')-Id suggests that three-ring-containing aminoglycosides like sisomicin can form favorable interactions within the enzyme's binding loops. nih.gov Plazomicin, a next-generation semisynthetic aminoglycoside derived from sisomicin, is known to be inactivated primarily by AAC(2')-Ia. nih.gov

Table 3. Selected AAC(2') Enzymes with Activity Towards Sisomicin

| Enzyme | Substrate Profile | Activity on Sisomicin | Reference |

|---|---|---|---|

| AAC(2')-If | Includes ribostamycin, neomycin, tobramycin, sisomicin, and gentamicin. | Yes | frontiersin.org |

| AAC(2')-Id | Includes gentamicin, sisomicin, neomycin, and paromomycin. | Yes | nih.gov |

| AAC(2')-Ia | Modifies plazomicin (a sisomicin derivative). | Yes (on derivative) | nih.gov |

While most AAC enzymes are known to perform mono-acetylation at a specific site, some enzymes exhibit the rare ability to add multiple acetyl groups to a single aminoglycoside molecule. The Enhanced Intracellular Survival (Eis) protein from Mycobacterium tuberculosis is a notable example of such an enzyme. pnas.org The Eis protein has an unprecedented ability to catalyze the multi-acetylation (including di-, tri-, and even tetra-acetylation) of a broad variety of aminoglycosides, including sisomicin. pnas.orgnih.gov This regioversatility allows it to acetylate multiple amino groups on the same substrate, a capability not documented for other known AACs. pnas.orgplos.org This multi-acetylation phenomenon is directly responsible for the potential formation of compounds like this compound from the parent sisomicin molecule in the presence of the Eis enzyme and acetyl-CoA. The biochemical and structural properties of Eis enable this unique multi-acetylation capability, which represents a significant mechanism for inactivating aminoglycoside antibiotics. pnas.org

Substrate Specificity and Regioselectivity Profiles of Diverse AACs

Enzymatic Reaction Mechanisms and Kinetic Characterization

The acetylation of sisomicin at the 1, 2', and 3 positions is carried out by distinct AAC enzymes. Understanding their reaction mechanisms and kinetic properties is crucial for elucidating the formation of this compound.

Aminoglycoside acetyltransferases are members of the Gcn5-related N-acetyltransferase (GNAT) superfamily, which encompasses a vast number of enzymes that catalyze the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to a primary amine on their respective substrates nih.gov. In the context of aminoglycoside resistance, AAC enzymes catalyze the N-acetylation of amino groups on the antibiotic molecule nih.gov. This covalent modification sterically hinders the binding of the aminoglycoside to its ribosomal target, rendering the antibiotic ineffective.

The binding of acetyl-CoA to the enzyme is a critical first step in the catalytic cycle. In the crystal structure of AAC-VIa, acetyl-CoA is observed to reside in a long groove on the protein surface composed of both polar and nonpolar residues. The pantetheine moiety of acetyl-CoA is stabilized through specific hydrogen bonds at the base of a surface cavity. A water molecule often plays a role in the hydrogen-bonding network involving the acetyl carbonyl and key active site residues, which are crucial for the catalytic mechanism researchgate.net.

The kinetic mechanism of bisubstrate enzymes like AACs can be broadly categorized as either sequential, where both substrates must bind to the enzyme before any product is released, or ping-pong, where one substrate binds and a product is released before the second substrate binds. For AACs, initial velocity studies consistently show intersecting patterns in double reciprocal plots, which is indicative of a sequential kinetic mechanism where a ternary enzyme-acetyl-CoA-aminoglycoside complex is formed before catalysis nih.gov.

Within the sequential mechanism, the order of substrate binding can be either random or ordered.

Random Sequential Mechanism: In this mechanism, either acetyl-CoA or the aminoglycoside can bind to the free enzyme first, followed by the binding of the second substrate to form the ternary complex. This is the more common mechanism among characterized aminoglycoside acetyltransferases nih.gov. Dead-end inhibition studies and isothermal titration calorimetry (ITC) have revealed that AAC(3)-IV follows a sequential, random bi-bi kinetic mechanism nih.govresearchgate.net. The ability of either substrate to bind first suggests a degree of flexibility in the enzyme's active site nih.gov.

Ordered Sequential Mechanism: In this mechanism, the substrates must bind in a specific order. For many AACs that follow this pathway, acetyl-CoA binds first, followed by the aminoglycoside nih.govnih.gov. This ordered binding is often demonstrated through dead-end inhibition studies stackexchange.comresearchgate.net. For instance, initial velocity and dead-end inhibition studies support an ordered sequential mechanism for the AAC(6')-Ib enzyme acs.org. Similarly, catalysis by AAC(6')-Ii has been suggested to proceed via an ordered bi-bi mechanism, where acetyl-CoA must bind before the aminoglycoside nih.gov.

The specific kinetic mechanism can also be dependent on the aminoglycoside substrate. For gentamicin acetyltransferase I, the kinetic mechanism can shift from a rapid equilibrium random mechanism to a non-rapid equilibrium random mechanism depending on the specific aminoglycoside being acetylated, with sisomicin exhibiting non-rapid equilibrium conditions researchgate.net.

A summary of the kinetic mechanisms for various AAC enzymes is presented in the table below.

| Enzyme | Kinetic Mechanism | Method of Determination |

| AAC(3)-IV | Random Sequential | Dead-end Inhibition, ITC nih.govresearchgate.net |

| AAC(6')-Ib | Ordered Sequential | Initial Velocity, Dead-end Inhibition acs.org |

| AAC(6')-Ii | Ordered Sequential | Suggested by kinetic studies nih.gov |

| Gentamicin Acetyltransferase I | Random Sequential (antibiotic-dependent) | Initial Velocity, Product and Dead-end Inhibition researchgate.net |

| Mycobacterium tuberculosis Eis | Random Sequential | Steady-state kinetics nih.gov |

Site-directed mutagenesis and structural studies have been instrumental in identifying key amino acid residues that are essential for the catalytic activity of AAC enzymes. These residues often function as general acids or bases to facilitate the nucleophilic attack of the aminoglycoside's amino group on the acetyl group of acetyl-CoA.

For example, in AAC(6')-Ib, Asp115 is proposed to act as a general base, accepting a proton from the 6'-amino group of the aminoglycoside to increase its nucleophilicity acs.orgnih.gov. Mutational studies have shown that substituting this residue leads to a significant loss of activity. Other critical residues in AAC(6')-Ib include E167, D117, L120, and F171, mutations of which typically result in a complete loss of resistance activity nih.gov.

In AAC(3)-IIIa, H176 is a conserved residue among AAC(3) enzymes and has been implicated in catalysis nih.gov. The analysis of the pH dependence of the kinetic parameters for AAC(3)-IV suggests the involvement of an ionizable group with a pKa of 7.8 that must be deprotonated for optimal activity, likely acting as a general base nih.gov.

The table below highlights some of the key catalytic residues identified in different AAC enzymes.

| Enzyme | Key Residue(s) | Proposed Role |

| AAC(6')-Ib | Asp115 | General base acs.orgnih.gov |

| E167, D117, L120, F171 | Essential for activity nih.gov | |

| AAC(3)-IIIa | H176 | Implicated in catalysis nih.gov |

| AAC(3)-IV | Ionizable group (pKa 7.8) | General base nih.gov |

| AAC-VIa | His189, Glu192 | Part of a catalytic triad researchgate.net |

Structural Biology of Aminoglycoside Acetyltransferases

The three-dimensional structures of AAC enzymes, both in their apo form and in complex with substrates and cofactors, have provided invaluable insights into their mechanism of action and substrate specificity.

X-ray crystallography has been successfully employed to determine the structures of several AAC enzymes in complex with their aminoglycoside substrates and the cofactor CoA (the product of acetyl-CoA after acetyl group transfer). For instance, the crystal structure of AAC(3)-IIIa from Pseudomonas aeruginosa has been solved in a ternary complex with CoA and sisomicin nih.gov. Similarly, the structure of AAC(2')-Id from Mycolicibacterium smegmatis has been determined in a ternary complex with CoA and sisomicin nih.gov. The structure of AAC(3)-Ia from Acinetobacter baumannii in complex with sisomicin and CoA has also been elucidated rcsb.org.

The table below lists some of the determined crystal structures of AAC enzymes in complex with aminoglycosides and cofactors.

| Enzyme | Ligands | PDB Code | Resolution (Å) |

| AAC(3)-IIIa | CoA, Sisomicin | Not specified in text | Not specified in text |

| AAC(2')-Id | CoA, Sisomicin | Not specified in text | Not specified in text |

| AAC(3)-Ia | CoA, Sisomicin | 9MGS | 2.10 rcsb.org |

| AAC(6')-Im | Kanamycin A | Not specified in text | Not specified in text |

| AAC(6')-Ib | Acetyl-CoA, Kanamycin C | 1V0C | Not specified in text |

The active site of an AAC enzyme is typically located in a cleft at the interface of different structural domains. The architecture of this active site dictates the enzyme's substrate specificity.

The crystal structure of AAC(6')-Im in complex with kanamycin A shows the substrate binding in a shallow, positively charged pocket. This positions the 6'-amino group for an efficient nucleophilic attack on the acetyl group of acetyl-CoA nih.gov. In contrast, in the related enzyme AAC(6')-Ie, kanamycin A binds in a slightly different manner that orients the 6'-amino group less favorably for catalysis, explaining its lower activity towards certain aminoglycosides nih.gov. Close-up views of the active sites of AAC(6')-Im and AAC(6')-Ib reveal that a hydrogen bond between an aspartate residue (Asp99 in AAC(6')-Im and Asp105 in AAC(6')-Ib) and the 6'-amino group of the aminoglycoside is crucial for positioning the substrate for acetylation microbialcell.com.

The substrate promiscuity of enzymes like AAC(3)-IIIa, which can acetylate both 4,5- and 4,6-disubstituted aminoglycosides, is attributed to a tripartite architecture of its aminoglycoside binding site nih.govsemanticscholar.org. This active site can be divided into three subsites:

Subsite A: Binds the central 2-deoxystreptamine ring and the prime ring of the aminoglycoside.

Subsite B: Interacts with the double prime ring of 4,6-disubstituted aminoglycosides like sisomicin.

Subsite C: Accommodates the double prime ring of 4,5-disubstituted aminoglycosides.

In the AAC(3)-IIIa-sisomicin complex, the double prime ring of sisomicin is stabilized in subsite B by a combination of direct and water-mediated interactions. For example, D72 can form direct interactions with the 4''-hydroxyl and 3''-amino groups semanticscholar.org. This intricate network of interactions ensures the precise positioning of the target amino group for acetylation.

Investigations into Enzyme Conformational Dynamics and Product Release

The catalytic cycle of aminoglycoside acetyltransferases (AACs) involves precise molecular recognition, substrate binding, catalysis, and product release. Understanding the conformational dynamics of these enzymes is crucial for elucidating the mechanism of aminoglycoside inactivation, such as the conversion of sisomicin to this compound. Kinetic analyses have revealed that many AAC enzymes follow a sequential, ordered mechanism.

For instance, the bifunctional enzyme containing both AAC(3)-Ib and AAC(6′)-Ib domains operates via a sequential ordered kinetic mechanism where acetyl-CoA is the first substrate to bind to the active site, followed by the aminoglycoside. mdpi.com After the acetyl group is transferred, the modified aminoglycoside is released, and coenzyme A (CoA) is the last product to be discharged. mdpi.com Similarly, the AAC(6′)-IId domain follows an ordered Bi-Bi mechanism, but in this case, the aminoglycoside binds first, and CoA is released before the acetylated antibiotic. mdpi.com In contrast, the acetylation reaction catalyzed by AAC(6')-Ib proceeds through an ordered sequential mechanism where acetyl-CoA binding precedes the binding of the aminoglycoside substrate. nih.gov

These ordered binding and release steps imply that significant conformational changes occur within the enzyme to accommodate the substrates and release the products. Structural studies have identified dynamic segments within AAC enzymes that modulate their conformation before and after the binding of an aminoglycoside. mdpi.com The binding pocket for the aminoglycoside is often a shallow, highly negatively-charged pocket on the molecular surface. nih.gov The interaction is dominated by electrostatics, which imparts a highly dynamic character to the enzyme-antibiotic complex. mdpi.com This flexibility allows the enzyme to recognize and acetylate a broad range of aminoglycoside substrates. The release of the final product, the acetylated aminoglycoside, is a critical step that regenerates the enzyme for the next catalytic cycle, though the specific conformational changes driving this release are an area of ongoing investigation.

Strategies for Inhibition of Aminoglycoside Acetyltransferases

The development of inhibitors for aminoglycoside acetyltransferases is a key strategy to overcome bacterial resistance. By blocking the enzymatic acetylation of aminoglycosides, these inhibitors can restore the efficacy of antibiotics like sisomicin. Research efforts have focused on identifying both small molecules and other agents that can interfere with AAC activity.

Discovery and Characterization of Small Molecule Inhibitors of AAC Activity

Several approaches have been employed to discover small molecule inhibitors of AAC enzymes, including high-throughput screening of large compound libraries, the use of mixture-based combinatorial libraries, and in-silico molecular docking. nih.govnih.govnih.gov

One successful strategy involved screening mixture-based combinatorial libraries, which led to the identification of a potent inhibitor with a pyrrolidine pentamine scaffold. nih.gov Further analysis of this library identified a specific compound (compound 206, containing a 3-phenylbutyl group) as a robust inhibitor of the AAC(6')-Ib enzyme. nih.gov Another pioneering study screened 123,000 compounds and selected 617 molecules with an isothiazole S,S-dioxide core for further investigation, ultimately identifying 17 potent inhibitors of resistance. nih.gov

Computational strategies, such as Glide molecular docking, have also been used to screen large chemical libraries against the aminoglycoside binding site of AAC(6')-Ib. nih.gov This in-silico approach identified a compound, 1-[3-(2-aminoethyl)benzyl]-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol, that inhibited the acetylation of both kanamycin A and amikacin. nih.gov Kinetic analysis showed that this compound exhibited competitive inhibition with respect to the aminoglycoside substrate. nih.gov

In addition to synthetic compounds, bisubstrate analogs, which mimic the transition state of the enzyme-substrate complex, have been designed as potent inhibitors of AAC enzymes. mdpi.comnih.gov For example, neamine-containing bisubstrates have been shown to inhibit enzymatic acetylation at nanomolar concentrations. nih.gov

| Inhibitor Scaffold/Compound | Target Enzyme | Method of Discovery | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|---|

| Pyrrolidine pentamine scaffold (Compound 206) | AAC(6')-Ib | Mixture-based combinatorial libraries | Not specified in provided text | nih.gov |

| Isothiazole S,S-dioxide core | AACs | High-throughput screening | Not specified in provided text | nih.gov |

| 1-[3-(2-aminoethyl)benzyl]-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol | AAC(6')-Ib | In-silico molecular docking (Glide) | 39.7 µM (Kanamycin A), 34.9 µM (Amikacin) | nih.gov |

| Neamine-containing bisubstrates | AACs | Rational design (Bisubstrate analogs) | Nanomolar levels | nih.gov |

Exploration of Metal Ion Interference with Enzymatic Acetylation (e.g., Silver Ions)

Recent research has revealed that various metal ions can act as potent inhibitors of AAC enzymes. nih.govnih.gov This discovery has opened a new avenue for developing adjuvants that can be co-administered with aminoglycosides to combat resistance.

Studies have shown that ions such as zinc (Zn²⁺), copper (Cu²⁺), and silver (Ag⁺) can interfere with the enzymatic inactivation of aminoglycosides. nih.govnih.gov While Zn²⁺ and Cu²⁺ often require complexation with ionophores to be effective at low concentrations, silver ions, typically in the form of silver acetate (B1210297), have demonstrated robust inhibitory activity on their own. nih.govproquest.compreprints.org

Silver ions (Ag⁺) have been shown to be potent inhibitors of the enzymatic acetylation mediated by AAC(6')-Ib and AAC(2')-Ia. nih.govnih.gov The addition of silver acetate to in-vitro reactions completely inhibited the acetylation of aminoglycosides such as amikacin, kanamycin, and tobramycin catalyzed by AAC(6')-Ib. mdpi.com This inhibitory action appears to be independent of other mechanisms previously proposed for silver's antibiotic-potentiating effects, such as increased production of reactive oxygen species or enhanced membrane permeability. nih.govresearchgate.net The combination of silver acetate and an aminoglycoside like amikacin has been shown to be bactericidal against resistant bacteria harboring the aac(6')-Ib gene, with low cytotoxicity to human embryonic kidney cells (HEK293). nih.gov The precise mechanism by which metal ions inhibit AACs is still under investigation, but one hypothesis suggests the formation of a coordination complex that protects the aminoglycoside substrate from modification. nih.govproquest.com

| Aminoglycoside Substrate | 50% Inhibitory Concentration (IC50) | Reference |

|---|---|---|

| Amikacin | 3.1 µM | mdpi.com |

| Tobramycin | 3.5 µM | mdpi.com |

| Kanamycin | 5.1 µM | mdpi.com |

Molecular Mechanisms of Aminoglycoside Resistance Attributed to N Acetylation

Enzymatic Modification by AMEs as a Predominant Resistance Determinant

The most prevalent mechanism of clinical resistance to aminoglycosides is the enzymatic inactivation of the antibiotic molecule. massbank.jpnih.govmassbank.eu Bacteria have evolved a diverse array of AMEs, which are broadly categorized into three main classes: Aminoglycoside N-acetyltransferases (AACs), Aminoglycoside O-phosphotransferases (APHs), and Aminoglycoside O-nucleotidyltransferases (ANTs). researchgate.net These enzymes catalyze the transfer of an acetyl, phosphoryl, or nucleotidyl group, respectively, from a donor molecule to a specific hydroxyl or amino group on the aminoglycoside structure.

N-acetylation by AACs is a particularly widespread and clinically significant mechanism of resistance against sisomicin (B1680986). nih.govmdpi.comnih.gov Several AAC enzymes have been identified that can acetylate sisomicin at its 1, 2', and 3-amino positions, leading to the formation of mono-, di-, and ultimately tri-acetylated derivatives such as 1,2',3-Tri-N-acetylsisomicin. The genes encoding these enzymes are often located on mobile genetic elements, facilitating their rapid spread among bacterial populations. nih.gov

The substrate specificity of these enzymes can vary. For instance, AAC(3)-I enzymes are known to confer resistance to gentamicin (B1671437) and sisomicin. nih.govmdpi.com Similarly, a novel chromosomal aminoglycoside 2′-N-acetyltransferase, AAC(2′)-If, has been shown to acetylate sisomicin, among other aminoglycosides. nih.gov The enzymatic modification effectively neutralizes the antibiotic, rendering it incapable of inhibiting bacterial protein synthesis.

Table 1: Aminoglycoside Acetyltransferases (AACs) Acting on Sisomicin

| Enzyme | Gene | Position of Acetylation on Sisomicin | Resulting Resistance |

|---|---|---|---|

| AAC(3)-I | aac(3)-I |

3-amino | Gentamicin, Sisomicin nih.govmdpi.com |

| AAC(2')-If | aac(2')-If |

2'-amino | Ribostamycin, Neomycin, Sisomicin nih.gov |

| AAC(6')-29b | aacA29b |

6'-amino | Tobramycin, Kanamycin A, Sisomicin researchgate.net |

Mechanistic Impact of N-Acetylation on Ribosomal Binding Affinity and Efficacy

The bactericidal activity of aminoglycosides stems from their ability to bind to the A-site of the 16S ribosomal RNA (rRNA) within the bacterial 30S ribosomal subunit. nih.gov This binding event disrupts protein synthesis in several ways, including causing misreading of the mRNA codon and inhibiting translocation, which ultimately leads to bacterial cell death. nih.gov

The N-acetylation of sisomicin at the 1, 2', and 3 positions has a profound impact on its ability to bind to the ribosomal A-site. The addition of acetyl groups to the amino functionalities of the sisomicin molecule introduces steric hindrance and alters the electrostatic interactions that are crucial for high-affinity binding to the rRNA. researchgate.net This modification diminishes the antibiotic's affinity for its target, thereby rendering it ineffective. researchgate.netnih.gov

Structural studies of aminoglycosides bound to the ribosomal A-site have revealed the critical hydrogen bonds and electrostatic interactions that stabilize the complex. The amino groups of sisomicin are key participants in these interactions. Acetylation neutralizes the positive charge of these amino groups and adds a bulky acetyl moiety, which disrupts the precise fit of the antibiotic into the binding pocket of the rRNA. Consequently, the modified antibiotic can no longer effectively interfere with protein synthesis, allowing the bacterium to survive and proliferate.

Genetic Epidemiology and Dissemination of AAC Genes

The rapid and widespread dissemination of aminoglycoside resistance is largely attributable to the mobility of the genes encoding AMEs, particularly the aac genes. These genes are frequently found on various mobile genetic elements that can be transferred between bacteria through horizontal gene transfer.

Plasmids, which are extrachromosomal DNA molecules, are major vectors for the spread of antibiotic resistance genes. Many aac genes, including those that confer resistance to sisomicin, are located on conjugative plasmids that can be transferred from one bacterium to another. This process of conjugation allows for the rapid dissemination of resistance determinants within and between bacterial species.

Transposons, also known as "jumping genes," are another critical element in the spread of aac genes. These mobile genetic elements can move from one DNA location to another, such as from a plasmid to the bacterial chromosome or vice versa. The presence of aac genes within transposons facilitates their mobilization and integration into various genetic contexts, further contributing to their widespread distribution.

Integrons are genetic platforms that play a crucial role in the capture, expression, and dissemination of antibiotic resistance genes. massbank.jpnih.govmdpi.com They are composed of an integrase gene (intI), a recombination site (attI), and a promoter that drives the expression of captured gene cassettes. Gene cassettes are mobile elements that typically contain a single open reading frame, such as an aac gene, and a recombination site (attC).

The integrase enzyme can capture and integrate these gene cassettes into the integron platform, leading to the formation of an array of resistance genes that are expressed as a single transcriptional unit. Many aac genes that confer resistance to sisomicin have been identified within gene cassettes associated with class 1 integrons, which are frequently found on plasmids and transposons in clinical isolates. massbank.jpnih.govmdpi.com This system allows for the efficient acquisition and expression of multiple resistance genes, contributing to the emergence of multidrug-resistant bacteria.

Table 2: Mobile Genetic Elements Associated with aac Genes

| Genetic Element | Mechanism of Dissemination | Role in Sisomicin Resistance |

|---|---|---|

| Plasmids | Horizontal gene transfer via conjugation | Carry aac genes, facilitating their spread between bacteria. |

| Transposons | "Jumping" of genetic material within and between DNA molecules | Mobilize aac genes, promoting their integration into plasmids and chromosomes. |

| Integrons | Capture and expression of gene cassettes | Incorporate aac gene cassettes, allowing for the co-expression of multiple resistance genes. massbank.jpnih.govmdpi.com |

While many aac genes are located on mobile genetic elements, some are also found on the bacterial chromosome. nih.govnih.gov The presence of chromosomal aac genes can provide intrinsic resistance to certain aminoglycosides. For example, the novel aminoglycoside 2′-N-acetyltransferase, AAC(2′)-If, which is active against sisomicin, has been identified as being encoded on the chromosome of Providencia wenzhouensis. nih.gov

Chromosomally encoded resistance genes are typically transmitted vertically to daughter cells during cell division. However, the genetic regions containing these genes can sometimes be mobilized and transferred horizontally through mechanisms such as transduction or transformation, or through the action of larger mobile elements that can excise and integrate chromosomal DNA. The interplay between chromosomal and mobile genetic element-associated aac genes contributes to the complex epidemiology of aminoglycoside resistance.

Advanced Spectroscopic and Chromatographic Characterization of Acetylated Aminoglycosides

Application of Mass Spectrometry for Determination of Acetylation Sites and Extent

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of modified aminoglycosides. Techniques like Electrospray Ionization (ESI) are particularly well-suited for these polar, non-volatile compounds.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of the parent compound and its acetylated derivatives. For 1,2',3-Tri-N-acetylsisomicin, the addition of three acetyl groups to the sisomicin (B1680986) backbone results in a predictable mass shift.

Tandem mass spectrometry (MS/MS) is employed to pinpoint the exact locations of the acetyl groups. nih.gov In this technique, the protonated molecular ion ([M+H]⁺) of the compound is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides structural information. The fragmentation of aminoglycosides typically involves glycosidic bond cleavages, leading to the loss of sugar rings, and cross-ring cleavages. By comparing the fragmentation patterns of native sisomicin with its tri-acetylated derivative, the specific sites of modification can be confirmed. For instance, the fragmentation will reveal which amino groups—on the 2-deoxystreptamine (B1221613) ring (positions 1 and 3) and the garosamine (B1245194) ring (position 2')—have been acetylated.

Table 1: Theoretical Mass Data for Sisomicin and its Acetylated Derivative

| Compound | Chemical Formula | Molecular Weight (Da) | [M+H]⁺ (m/z) |

|---|---|---|---|

| Sisomicin | C₁₉H₃₇N₅O₇ | 447.52 | 448.27 |

| This compound | C₂₅H₄₃N₅O₁₀ | 573.63 | 574.30 |

Utilization of UV-Visible Spectroscopy in Real-Time Kinetic Assays of Acetyltransferase Activity

UV-Visible spectroscopy offers a continuous and real-time method for monitoring the kinetics of aminoglycoside acetyltransferases (AACs), the enzymes responsible for producing compounds like this compound. A widely used method is the Ellman's reagent assay, which detects the release of Coenzyme A (CoA-SH) during the acetylation reaction. nih.govnih.gov

The enzymatic reaction involves the transfer of an acetyl group from acetyl-coenzyme A (Ac-CoA) to an amino group on the sisomicin substrate. This process releases one molecule of CoA-SH. Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), reacts with the free thiol group of the liberated CoA-SH. researchgate.net This reaction produces a stoichiometric amount of 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored anion with a strong absorbance maximum at 412 nm. researchgate.net

By monitoring the increase in absorbance at 412 nm over time, the rate of the enzymatic reaction can be determined. This allows for the calculation of key kinetic parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) for the acetyltransferase with respect to both the aminoglycoside substrate and Ac-CoA.

Table 2: Representative Data from a Continuous Kinetic Assay of an Aminoglycoside Acetyltransferase

| Time (seconds) | Absorbance at 412 nm | Concentration of Product (µM) |

|---|---|---|

| 0 | 0.005 | 0.00 |

| 30 | 0.045 | 2.96 |

| 60 | 0.084 | 5.85 |

| 90 | 0.122 | 8.66 |

| 120 | 0.158 | 11.33 |

| 150 | 0.193 | 13.93 |

| 180 | 0.226 | 16.37 |

Data is hypothetical and for illustrative purposes, based on a molar extinction coefficient for TNB²⁻ of 13,600 M⁻¹cm⁻¹.

Employment of Nuclear Magnetic Resonance Spectroscopy for Precise Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of complex organic molecules like this compound. nih.gov A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals and confirms the exact sites of acetylation.

Upon acetylation, characteristic changes are observed in the NMR spectra:

¹H NMR: New sharp singlet signals appear in the methyl region, typically around δ 2.0-2.2 ppm, corresponding to the protons of the acetyl (CH₃-C=O) groups. The signals for protons attached to or near the nitrogen-bearing carbons (H-1, H-2', H-3) experience a downfield shift due to the electron-withdrawing effect of the newly introduced acetyl group. scienceopen.com

¹³C NMR: New signals appear in the carbonyl region (δ 170-175 ppm) and the methyl region (δ 22-25 ppm), corresponding to the carbons of the acetyl groups. nih.gov The carbons directly attached to the acetylated nitrogens also show a shift in their resonance.

Two-dimensional NMR experiments are crucial for confirming connectivity. For example, a Heteronuclear Multiple Bond Correlation (HMBC) experiment shows correlations between the acetyl carbonyl carbon and the protons on the adjacent carbon of the sisomicin skeleton, definitively linking each acetyl group to its specific location (C-1, C-2', or C-3). nih.gov

Table 3: Expected ¹H and ¹³C NMR Chemical Shift Changes Upon Acetylation of Sisomicin

| Position | Group | Typical ¹H Shift (ppm) | Typical ¹³C Shift (ppm) | Expected Change Upon Acetylation |

|---|---|---|---|---|

| 1 | -NH₂ | ~2.5-3.0 | ~50-55 | Downfield shift of H-1 and C-1 |

| 2' | -NH₂ | ~2.6-3.2 | ~51-56 | Downfield shift of H-2' and C-2' |

| 3 | -NH₂ | ~2.5-3.0 | ~49-54 | Downfield shift of H-3 and C-3 |

| - | CH₃ (Acetyl) | N/A | N/A | New signal appears at ~2.1 ppm |

| - | C=O (Acetyl) | N/A | N/A | New signal appears at ~173 ppm |

Chemical shift ranges are approximate and can vary based on solvent and other structural features. illinois.edu

High-Performance Liquid Chromatography for Monitoring Reaction Progress and Purification Assessment

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for both monitoring the progress of the acetylation reaction and for assessing the purity of the final product. researchgate.net Due to the highly polar and basic nature of aminoglycosides, reversed-phase HPLC is often performed with the addition of an ion-pairing agent to the mobile phase. nih.gov

An ion-pairing agent, such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA), contains a hydrophobic tail and an anionic head. It pairs with the protonated amino groups of the aminoglycoside, neutralizing the charge and increasing the molecule's retention on a nonpolar stationary phase like C18. researchgate.net

As sisomicin is progressively acetylated, its polarity decreases. Consequently, the retention time on a reversed-phase column increases with each added acetyl group. This allows for the clear separation of the starting material (sisomicin) from the mono-, di-, and tri-acetylated intermediates and the final product. sielc.com This separation enables the monitoring of the reaction's conversion rate and the assessment of the final product's purity. Detectors such as Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometers (MS) are often used, as aminoglycosides lack a strong UV chromophore. researchgate.net

Table 4: Representative HPLC Method for Separation of Acetylated Sisomicin Derivatives

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) researchgate.net |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 5% to 40% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | ELSD or MS |

| Expected Elution Order | 1. Sisomicin2. Mono-acetylsisomicin isomers3. Di-acetylsisomicin isomers4. This compound |

Future Research Directions and Translational Perspectives in Acetylated Aminoglycoside Chemistry

Rational Design of Novel Aminoglycoside Derivatives with Enhanced Resistance to N-Acetylation

The primary strategy to combat resistance mediated by AAC enzymes is the development of new aminoglycoside analogues that are not susceptible to enzymatic inactivation. nih.govresearchgate.net This involves the rational modification or elimination of the functional groups—specifically the amino groups—that are targeted by AACs. nih.govresearchgate.net However, these modifications must be carefully designed to ensure that the new derivative retains its antibacterial activity by preserving key interactions with the 16S rRNA. nih.gov

Several successful approaches to designing resistance-evading aminoglycosides have been established:

Modification of N-1 Position: The substitution of the N-1 amino group with an amino acyl or alkyl chain has proven highly effective. asm.org This strategy was inspired by naturally occurring butirosins, which possess an amino acyl chain at the N-1 position and exhibit resistance to many modifying enzymes. asm.org The semi-synthetic aminoglycoside amikacin (B45834), a derivative of kanamycin A, features a 4-amino-2-hydroxybutyryl (AHB) group at the N-1 position, which provides steric hindrance that protects against modification by several AACs and other aminoglycoside-modifying enzymes (AMEs). researchgate.netnih.gov Similarly, plazomicin, a derivative of sisomicin (B1680986), incorporates an N-1 substitution that blocks the action of AAC(3) enzymes. nih.govfrontiersin.org

Modification at Other Amino Groups: Altering other key amino groups can also prevent acetylation. For example, plazomicin has a hydroxyethyl group at the 6' position, which effectively blocks the action of AAC(6') enzymes that are a common cause of resistance in Gram-negative bacteria. nih.govfrontiersin.org The methylation of the N-6' position in sagamicin is another example that confers resistance to AAC(6') enzymes. asm.org

Deoxygenation Strategies: While primarily aimed at preventing modification by phosphotransferases (APHs) and nucleotidyltransferases (ANTs), deoxygenation can be part of a broader strategy to create more robust aminoglycosides. mdpi.com For instance, dibekacin (3′,4′-dideoxy-kanamycin B) was rationally designed to be effective against strains expressing APH(3') enzymes. nih.govmdpi.com Such modifications are often combined with N-alkylation to create compounds resistant to a wider range of AMEs.

Amphiphilic Aminoglycosides (AAGs): A more recent strategy involves the synthesis of amphiphilic aminoglycosides. These molecules are designed to target the bacterial membrane rather than entering the cell, thereby circumventing resistance conferred by intracellular enzymes like AACs. frontiersin.org

The rational design of these novel derivatives relies heavily on a deep understanding of the three-dimensional structures of both the target (16S rRNA) and the resistance enzymes (AACs). technion.ac.il Structure-based design allows for the creation of compounds that maintain or even enhance binding to the ribosomal A-site while fitting poorly into the active site of the inactivating enzyme.

| Design Strategy | Example Compound | Target Enzyme(s) Evaded | Key Modification |

| N-1 Acylation | Amikacin | AAC(3), ANT(2''), APH(3') | (S)-4-amino-2-hydroxybutyryl (AHB) group at N-1 position of Kanamycin A. researchgate.netnih.gov |

| N-1 and N-6' Modification | Plazomicin | AAC(3), AAC(6'), ANT(2''), APH(2'') | AHB group at N-1 and hydroxyethyl group at N-6' of Sisomicin. nih.govfrontiersin.org |

| N-6' Alkylation | Sagamicin | AAC(6') | Methyl group at N-6' position. asm.org |

| Deoxygenation | Dibekacin | APH(3') | 3',4'-dideoxy modification of Kanamycin B. nih.govmdpi.com |

Development of Potent and Selective AAC Inhibitors as Adjuvant Therapies

An alternative to developing new antibiotics is to restore the efficacy of existing ones by co-administering them with an inhibitor of the resistance enzyme. mdpi.comnih.gov This adjuvant therapy approach has been highly successful for other antibiotic classes, such as the use of β-lactamase inhibitors with β-lactam antibiotics. nih.gov Research in the aminoglycoside field is actively pursuing the discovery of potent and selective inhibitors of AAC enzymes.

The development of AAC inhibitors has explored several classes of molecules:

Bisubstrate Analogues: These inhibitors are designed to mimic the transition state of the enzymatic reaction, simultaneously occupying the binding sites for both the aminoglycoside and the acetyl-Coenzyme A (AcCoA) cofactor. mdpi.com A crystallized complex of AAC(6')-Ii with a kanamycin B-CoA adduct provided significant insight for chemical optimization. semanticscholar.orgmdpi.com While these adducts can be potent inhibitors of the AAC family, their clinical utility is often hampered by poor permeability across the bacterial cell wall. semanticscholar.orgmdpi.com

Small Molecule Inhibitors: High-throughput screening and computational methods, such as in-silico molecular docking, have been used to identify non-aminoglycoside small molecules that can bind to the active site of AACs and inhibit their function. nih.gov For example, studies have identified compounds with a pyrrolidine pentamine scaffold that inhibit AAC(6')-Ib, a common resistance enzyme in Gram-negative pathogens. nih.gov Other identified inhibitors include benzoic acid derivatives that show competitive inhibition against kanamycin A. nih.gov

Cationic Peptides: Reasoning that the aminoglycoside binding pocket of AMEs has an anionic environment, researchers have explored cationic peptides as potential broad-spectrum inhibitors. nih.gov Several peptides have demonstrated low micromolar inhibition against various AMEs, including AAC(6')-Ii. nih.gov An added benefit is that many of these peptides also possess intrinsic antimicrobial activity. nih.gov

The ultimate goal is to develop an inhibitor that can be co-formulated with an aminoglycoside like sisomicin, effectively neutralizing the AAC enzymes and allowing the antibiotic to reach its ribosomal target.

| Inhibitor Class | Mechanism of Action | Example/Target | Challenges |

| Bisubstrate Analogues | Mimic the enzymatic transition state, binding to both substrate and cofactor sites. mdpi.com | Kanamycin-CoA adduct for AAC family. semanticscholar.orgmdpi.com | Poor cell permeability. semanticscholar.orgmdpi.com |

| Small Molecules | Competitively or non-competitively bind to the enzyme's active site. nih.govnih.gov | Pyrrolidine pentamine derivatives and benzoic acid derivatives for AAC(6')-Ib. nih.govnih.gov | Achieving high potency and broad-spectrum activity. |

| Cationic Peptides | Bind to the anionic aminoglycoside pocket in the enzyme. nih.gov | Indolicidin and other peptides against AAC(6')-Ii and APH(3')-IIIa. nih.gov | Variable inhibition profiles across different enzymes. nih.gov |

Elucidation of Broader Non-Resistance Related Biological Roles of Bacterial Acetyltransferases

The AAC enzymes that inactivate aminoglycosides belong to the large GCN5-related N-acetyltransferase (GNAT) superfamily. nih.govnih.govnih.govacs.orgnih.govresearchgate.net These enzymes are found in all domains of life and are not solely dedicated to antibiotic resistance; they participate in a vast array of fundamental cellular processes by catalyzing the transfer of an acetyl group from AcCoA to various substrates. nih.govacs.orgnih.govresearchgate.net Understanding the native biological functions of these bacterial acetyltransferases is a crucial area of future research.

Lysine acetylation is now recognized as a major post-translational modification in bacteria, rivaling phosphorylation in its prevalence and importance for regulating protein function. acs.orgresearchgate.net Bacterial GNATs are involved in:

Metabolic Regulation: Acetyltransferases play a key role in controlling metabolic flux. nih.govresearchgate.net For instance, the first bacterial KAT discovered, PatZ in E. coli, regulates the activity of acetyl-CoA synthetase, a central enzyme in carbon metabolism. nih.gov By acetylating metabolic enzymes, bacteria can fine-tune pathways in response to nutrient availability. nih.gov

Transcriptional Regulation: Similar to the role of histone acetylation in eukaryotes, protein acetylation in bacteria can influence gene expression. nih.govnih.govresearchgate.net

Stress Responses and Virulence: Acetylation mediated by GNATs is implicated in bacterial adaptation to diverse environmental stresses, such as pH changes and nutrient stress. nih.govresearchgate.netnih.gov This modification can also be crucial for pathogen virulence and the formation of persistent cells that are tolerant to antibiotics. nih.govnih.govnih.gov

Detoxification and Small Molecule Modification: Beyond inactivating antibiotics, GNATs can acetylate a myriad of other small molecules and toxins as a detoxification mechanism. nih.govresearchgate.net

Elucidating these non-resistance functions is critical for translational perspectives. Targeting a bacterial acetyltransferase with an inhibitor might have broader consequences for bacterial physiology beyond resensitizing it to aminoglycosides. While this could lead to unintended side effects, it also opens the possibility of developing inhibitors that not only block antibiotic resistance but also disrupt key metabolic or virulence pathways, creating a multi-pronged attack on the pathogen.

Q & A

What are the recommended methods for synthesizing 1,2',3-Tri-N-acetylsisomicin, and how can reaction efficiency be monitored?

Basic Research Question

Synthesis typically involves selective acetylation of sisomicin derivatives under controlled conditions. A common approach is to use acetylating agents (e.g., acetic anhydride) in anhydrous solvents like dimethylformamide (DMF) or acetonitrile, with reaction progress monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) . To ensure reproducibility, maintain inert atmospheres (e.g., nitrogen) and stoichiometric control to avoid over-acetylation. Reaction efficiency can be quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm intermediate structures .

Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Basic Research Question

Purity and structural integrity are best assessed using a combination of:

- HPLC : To quantify purity (>95% is typical for research-grade material) and detect byproducts .

- NMR Spectroscopy : H and C NMR resolve acetyl group positions and confirm regioselectivity .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) validates molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., acetyl C=O stretches at ~1650–1750 cm) .

Cross-referencing these methods minimizes mischaracterization risks.

What safety precautions are critical when handling this compound in laboratory settings?

Basic Research Question

Key precautions include:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust .

- Storage : In airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Refer to SDS guidelines for acetylated aminoglycosides for emergency protocols .

How can researchers optimize the synthesis of this compound to improve yield and reduce byproduct formation?

Advanced Research Question

Optimization strategies include:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to enhance acetylation selectivity .

- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF vs. DMSO) to stabilize reactive intermediates .

- Temperature Gradients : Use stepwise heating (e.g., 25°C → 50°C) to control reaction kinetics .

- Byproduct Analysis : Employ LC-MS to identify side products (e.g., over-acetylated isomers) and adjust stoichiometry .

Design of Experiments (DoE) frameworks can systematically evaluate these variables .

What strategies are recommended for resolving contradictions in reported biological activity data for this compound across different studies?

Advanced Research Question

Address discrepancies through:

- Assay Standardization : Validate cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1% v/v) to reduce variability .

- Dose-Response Curves : Use nonlinear regression to calculate EC values and compare potency thresholds .

- Metabolite Profiling : Test for degradation products in biological matrices using LC-MS/MS .

- Meta-Analysis : Apply statistical tools (e.g., Cochran’s Q test) to assess heterogeneity in published data .

How does the stability of this compound vary under different storage conditions, and what analytical methods validate these findings?

Advanced Research Question

Stability studies should assess:

- Temperature Sensitivity : Accelerated degradation tests at 40°C vs. –20°C, monitored via HPLC purity checks .

- Humidity Effects : Store samples in desiccators with silica gel and compare hydrolysis rates via NMR .

- Light Exposure : UV/Vis spectroscopy to detect photodegradation products .

Publish stability data in tabular form (example):

| Condition | Time (Days) | Purity (%) | Major Degradants Identified |

|---|---|---|---|

| 25°C, 60% RH | 30 | 89.2 | Deacetylated sisomicin |

| –20°C, anhydrous | 90 | 98.7 | None |

What experimental designs are suitable for studying the interaction of this compound with bacterial ribosomes?

Advanced Research Question

Use:

- Surface Plasmon Resonance (SPR) : To measure binding kinetics (k/k) between the compound and ribosomal subunits .

- Cryo-Electron Microscopy (Cryo-EM) : Resolve structural interactions at sub-nanometer resolution .

- Antibiotic Synergy Assays : Test combinatorial effects with β-lactams or fluoroquinolones using checkerboard dilution methods .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.